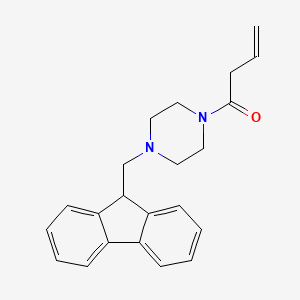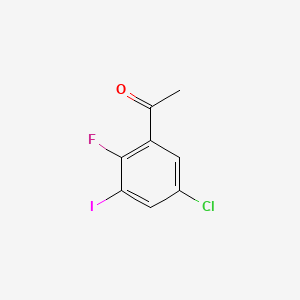
1-(5-Chloro-2-fluoro-3-iodophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Chloro-2-fluoro-3-iodophenyl)ethanone is an organic compound with the molecular formula C8H5ClFIO It is a derivative of ethanone, featuring a phenyl ring substituted with chlorine, fluorine, and iodine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-fluoro-3-iodophenyl)ethanone can be achieved through several methods. One common approach involves the reaction of 5-chloro-2-fluoro-3-iodobenzene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under reflux conditions, resulting in the formation of the desired product .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and purity. The reaction conditions are carefully controlled, and the use of continuous flow reactors may be employed to enhance efficiency and safety. The product is then purified through recrystallization or chromatography techniques to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Chloro-2-fluoro-3-iodophenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The ethanone group can be oxidized to form carboxylic acids or reduced to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced with a boronic acid derivative.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are utilized.
Major Products Formed
Substitution: Formation of substituted phenyl ethanones.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Coupling: Formation of biaryl compounds.
Applications De Recherche Scientifique
1-(5-Chloro-2-fluoro-3-iodophenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique halogen substitutions.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 1-(5-Chloro-2-fluoro-3-iodophenyl)ethanone depends on its specific application. In biochemical contexts, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for certain targets, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(5-Fluoro-2-iodophenyl)ethanone: Similar structure but lacks the chlorine atom.
1-(3,5-Dichloro-4-fluorophenyl)ethanone: Contains additional chlorine atoms and lacks iodine.
1-(3-Iodo-4-fluorophenyl)ethanone: Similar structure but lacks the chlorine atom.
Uniqueness
1-(5-Chloro-2-fluoro-3-iodophenyl)ethanone is unique due to the presence of three different halogen atoms on the phenyl ring. This unique substitution pattern imparts distinct chemical properties, making it valuable for specific synthetic and research applications .
Propriétés
Formule moléculaire |
C8H5ClFIO |
|---|---|
Poids moléculaire |
298.48 g/mol |
Nom IUPAC |
1-(5-chloro-2-fluoro-3-iodophenyl)ethanone |
InChI |
InChI=1S/C8H5ClFIO/c1-4(12)6-2-5(9)3-7(11)8(6)10/h2-3H,1H3 |
Clé InChI |
JRZSBIRKGQNQPX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C(=CC(=C1)Cl)I)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


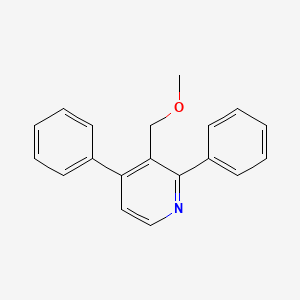


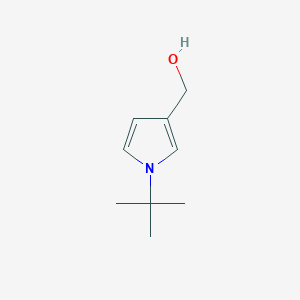

![3-(Trifluoromethyl)octahydro-2H-pyrido[1,2-a]pyrazine](/img/structure/B14024033.png)
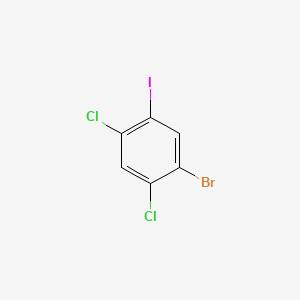
![2-(2-Chloro-7-methylimidazo[1,5-B]pyridazin-5-YL)acetic acid](/img/structure/B14024049.png)

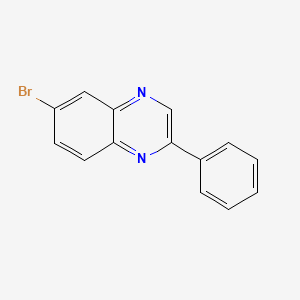

![(5,5-Difluoro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol](/img/structure/B14024069.png)

